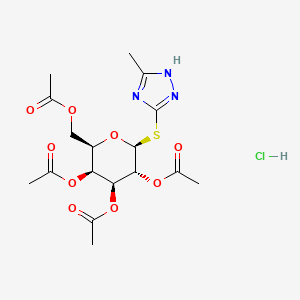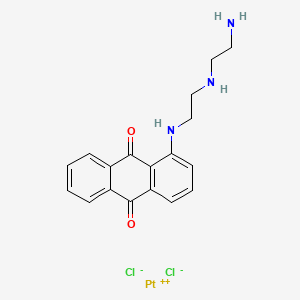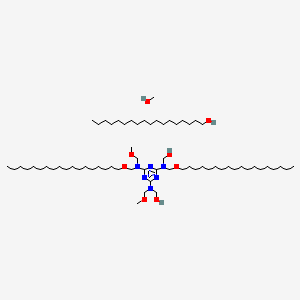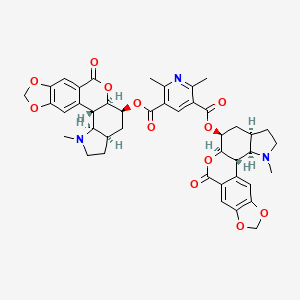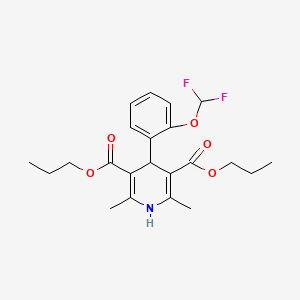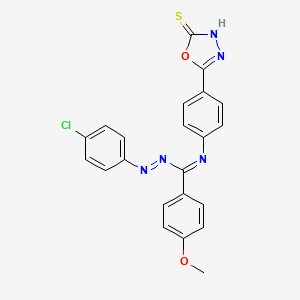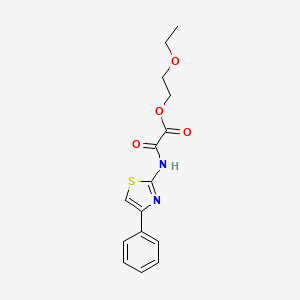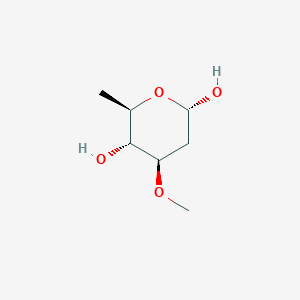
alpha-D-Oleandropyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-D-Oleandropyranose: is a cyclic form of a sugar molecule, specifically a pyranose, which is a six-membered ring structure. This compound is a derivative of oleandrose, a deoxy sugar commonly found in nature. Pyranoses are significant in biochemistry due to their role in the structure and function of various biomolecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of alpha-D-Oleandropyranose typically involves the selective acetylation of D-glucose. The process includes the use of acetic anhydride and a catalyst such as perchloric acid. The reaction is carried out at a controlled temperature to ensure the formation of the desired anomeric form .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to maximize yield and purity. The product is then purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions: Alpha-D-Oleandropyranose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Substitution reactions often involve halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Alpha-D-Oleandropyranose has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in cellular processes and as a potential biomarker.
Medicine: Research is ongoing into its potential therapeutic uses, including as an antiviral or anticancer agent.
Industry: It is used in the production of various pharmaceuticals and as a precursor in the synthesis of other bioactive compounds
Mechanism of Action
The mechanism of action of alpha-D-Oleandropyranose involves its interaction with specific molecular targets in the body. It can act as a substrate for enzymes, influencing metabolic pathways. The compound’s effects are mediated through its binding to these targets, altering their activity and leading to various biological outcomes .
Comparison with Similar Compounds
Alpha-D-Oleandropyranose can be compared to other similar compounds such as:
Alpha-D-Quinovopyranose: Another pyranose form with similar structural features but different biological activities.
Alpha-D-Xylopyranose: A related sugar with distinct chemical properties and applications.
Beta-D-Oleandropyranose: The beta anomer of oleandropyranose, differing in the orientation of the hydroxyl group at the anomeric carbon .
Properties
CAS No. |
99437-07-7 |
|---|---|
Molecular Formula |
C7H14O4 |
Molecular Weight |
162.18 g/mol |
IUPAC Name |
(2S,4R,5R,6R)-4-methoxy-6-methyloxane-2,5-diol |
InChI |
InChI=1S/C7H14O4/c1-4-7(9)5(10-2)3-6(8)11-4/h4-9H,3H2,1-2H3/t4-,5-,6+,7-/m1/s1 |
InChI Key |
DBDJCJKVEBFXHG-MVIOUDGNSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H](C[C@H](O1)O)OC)O |
Canonical SMILES |
CC1C(C(CC(O1)O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



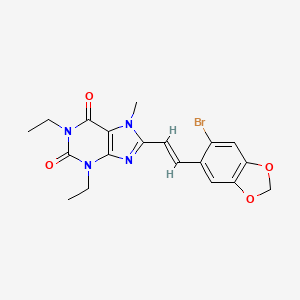
![[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-4-(dimethylamino)-6-[[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-10-[(2R,5S,6R)-5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B12749490.png)

